4,4-Bis(methoxymethyl)piperidine hydrochloride
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Overview
Description
4,4-Bis(methoxymethyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methoxymethyl groups attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(methoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The general reaction scheme is as follows:
Formation of Intermediate: Piperidine reacts with formaldehyde and methanol to form 4,4-Bis(methoxymethyl)piperidine.
Hydrochloride Formation: The intermediate is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(methoxymethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
4,4-Bis(methoxymethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 4,4-Bis(methoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Piperidinediol hydrochloride
- 4-(Methoxymethyl)piperidine hydrochloride
- 4-(4-Methoxyphenyl)piperidine hydrochloride
Uniqueness
4,4-Bis(methoxymethyl)piperidine hydrochloride is unique due to the presence of two methoxymethyl groups, which confer distinct chemical properties and reactivity compared to other piperidine derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H20ClNO2 |
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Molecular Weight |
209.71 g/mol |
IUPAC Name |
4,4-bis(methoxymethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-11-7-9(8-12-2)3-5-10-6-4-9;/h10H,3-8H2,1-2H3;1H |
InChI Key |
GHGXEOYYFNKVTH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCNCC1)COC.Cl |
Origin of Product |
United States |
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